molecular formula C8H18O3P+ B15164606 Phosphinic acid, (1-hydroxyoctyl)- CAS No. 214766-67-3

Phosphinic acid, (1-hydroxyoctyl)-

Cat. No.: B15164606
CAS No.: 214766-67-3
M. Wt: 193.20 g/mol
InChI Key: DXTSSUWZAWAZCT-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, (1-hydroxyoctyl)-, can be synthesized through several methods. One common approach involves the reaction of octyl alcohol with hypophosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the oxidation of phosphinic acid derivatives using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of phosphinic acid, (1-hydroxyoctyl)-, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (1-hydroxyoctyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphinic acid, (1-hydroxyoctyl)-, has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: The compound is used in the formulation of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphinic acid, (1-hydroxyoctyl)-, involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it an effective ligand in coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Phosphinic acid, (1-hydroxyoctyl)-, can be compared with other similar compounds such as:

    Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.

    Phosphine oxides: These compounds are more reduced forms and have different chemical properties.

    Phosphonates: These are esters of phosphonic acids and have distinct applications in various fields.

Properties

CAS No.

214766-67-3

Molecular Formula

C8H18O3P+

Molecular Weight

193.20 g/mol

IUPAC Name

hydroxy-(1-hydroxyoctyl)-oxophosphanium

InChI

InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8(9)12(10)11/h8-9H,2-7H2,1H3/p+1

InChI Key

DXTSSUWZAWAZCT-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCC(O)[P+](=O)O

Origin of Product

United States

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